Product packaging for Dimethyl [p-nitrophenylamino]maleate(Cat. No.:CAS No. 52962-22-8)

Dimethyl [p-nitrophenylamino]maleate

Cat. No.: B2657491
CAS No.: 52962-22-8
M. Wt: 280.236
InChI Key: CGQGMMOPLVKRTB-JXMROGBWSA-N
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Description

Dimethyl [p-nitrophenylamino]maleate is a specialized chemical compound offered for research and development purposes. As a maleate ester derivative featuring a p-nitrophenylamino functional group, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of novel chemical entities, particularly in the synthesis of more complex molecules with potential biological activity. Its structure suggests potential applications in the development of pharmaceutical candidates or as a tool compound in biochemical studies. The presence of the nitro and amino groups on the phenyl ring makes it a versatile precursor for further chemical transformations, such as reductions to anilines or nucleophilic aromatic substitutions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O6 B2657491 Dimethyl [p-nitrophenylamino]maleate CAS No. 52962-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-2-(4-nitroanilino)but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQGMMOPLVKRTB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways

Electron-Deficient Character and Michael Addition Reactivity of the Maleate (B1232345) Moiety

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of Dimethyl [p-nitrophenylamino]maleate, the carbon atom beta to the carbonyl groups is the primary electrophilic site for nucleophilic attack. The general mechanism involves the attack of the nucleophile on this β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

The presence of the p-nitrophenylamino group influences the electrophilicity of the double bond. The nitrogen lone pair can donate into the π-system, which would typically reduce the electron-deficient character of the double bond. However, this effect is counteracted by the powerful electron-withdrawing nitro group on the aromatic ring, which pulls electron density away from the nitrogen atom. This complex electronic balance dictates the precise reactivity of the maleate framework toward various nucleophiles.

This compound is expected to react with a wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. The efficiency and rate of these reactions depend on the nucleophilicity of the attacking species, steric factors, and the reaction conditions.

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines are excellent nucleophiles for Michael additions to electron-deficient alkenes. daneshyari.comnih.gov The reaction of this compound with amines would lead to the formation of stable β-amino acid derivatives. The reaction of amines with related maleate structures, such as maleic anhydride, proceeds readily to form Michael adducts, which can then undergo subsequent rearrangements. researchgate.net

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are particularly potent nucleophiles for conjugate additions due to the high polarizability and acidity of the S-H bond. Thiolates, generated by deprotonation with a mild base, react rapidly with maleate systems to form stable thioether linkages.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, can also serve as Michael donors. These reactions are fundamental for constructing more complex carbon skeletons.

Oxygen Nucleophiles (Oxa-Michael Addition): Alcohols and water are generally weaker nucleophiles and their addition to maleates often requires stronger activation or catalysis. However, under basic conditions, alkoxides can add to the electron-deficient double bond.

The relative reactivity of this compound with these nucleophiles can be predicted based on the principles of nucleophilicity. A summary of expected reactivity is presented in the interactive table below.

Interactive Table: Expected Relative Reactivity of Nucleophiles with this compound
Nucleophile TypeExampleExpected Relative ReactivityProduct Type
Sulfur (Thiolates)R-S⁻Very HighThioether Adduct
Nitrogen (Amines)R₂NHHighβ-Amino Adduct
Carbon (Enolates)⁻CH(CO₂Et)₂Moderate to HighSubstituted Succinate
Oxygen (Alkoxides)R-O⁻ModerateEther Adduct

Cis-Trans Isomerization Studies of the Butenedioate (B8557255) Framework

The butenedioate framework of this compound exists as the cis isomer (maleate). This geometric configuration is generally less thermodynamically stable than the corresponding trans isomer (fumarate). Consequently, the conversion of the maleate to the fumarate (B1241708) form is a thermodynamically favorable process that can be induced by various catalytic methods, including the use of amines or photochemical energy.

Primary and secondary amines are effective catalysts for the cis-trans isomerization of dialkyl maleates. researchgate.net The mechanism is believed to proceed via a reversible nucleophilic conjugate addition of the amine to the maleate double bond. This addition breaks the π-bond, creating a C-C single bond around which rotation can freely occur. Subsequent elimination of the amine catalyst can then lead to the formation of either the cis or the more stable trans isomer.

The catalytic cycle can be described in four steps:

Nucleophilic Attack: The amine adds to the β-carbon of the maleate, forming a zwitterionic intermediate.

Proton Transfer: A proton is transferred, often facilitated by a second amine molecule, to the α-carbon, yielding a neutral adduct.

Bond Rotation: Free rotation occurs around the central Cα-Cβ single bond, allowing the molecule to adopt a more stable conformation.

Elimination: The amine catalyst is eliminated, reforming the double bond. Due to the greater thermodynamic stability of the trans isomer, the equilibrium strongly favors the formation of the fumarate derivative. researchgate.net

Computational studies on the isomerization of dimethyl maleate have shown that the process is often second order with respect to the amine, indicating the involvement of a second amine molecule in the proton transfer steps. researchgate.net The presence of the p-nitrophenylamino group already on the maleate backbone of the title compound could potentially influence this mechanism, possibly through intramolecular interactions or by altering the electronic properties of the double bond.

Photoisomerization provides an alternative pathway for the cis-trans conversion of alkenes. This process involves the absorption of light by the molecule, which promotes it to an electronically excited state. In the excited state, the energetic barrier to rotation around the carbon-carbon double bond is significantly lower than in the ground state.

For a push-pull alkene like this compound, direct irradiation with UV light can populate a π-π* excited state. nih.gov In this excited state, the molecule can relax to a lower-energy, twisted geometry (often referred to as a "phantom singlet" or perpendicular state), where the p-orbitals of the two carbons are orthogonal. From this twisted intermediate, the molecule can decay back to the ground state, forming either the cis or trans isomer with a certain probability. The final ratio of isomers at the photostationary state (PSS) depends on the absorption coefficients and the quantum yields of isomerization for both the cis and trans forms at the wavelength of irradiation. cnr.itresearchgate.net

Alternatively, the isomerization can be achieved through photosensitization. In this process, a sensitizer (B1316253) molecule absorbs the light and then transfers its energy to the maleate molecule, promoting it to a triplet excited state. Similar to the singlet state pathway, rotation around the central bond becomes facile in the triplet state, allowing for isomerization before decaying back to the ground state.

Cycloaddition Chemistry Involving this compound as a Dipolarophile or Dienophile

The electron-deficient double bond of the maleate framework makes this compound a potential candidate for participation in cycloaddition reactions, where it would act as the 2π-electron component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In a Diels-Alder reaction , a [4+2] cycloaddition, the compound would act as the dienophile , reacting with a conjugated diene (the 4π component) to form a six-membered ring. masterorganicchemistry.com The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. The two methoxycarbonyl groups on the maleate core provide this necessary activation. While the amino group is typically electron-donating, the attached p-nitrophenyl group significantly withdraws electron density, likely preserving, if not enhancing, the dienophilic character of the double bond. The reaction of dienophiles like dimethyl maleate with dienes such as cyclopentadiene (B3395910) is well-established. tennessee.eduresearchgate.net

In 1,3-dipolar cycloadditions , the compound would serve as the dipolarophile , reacting with a 1,3-dipole (a molecule with 4π electrons distributed over three atoms) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Common 1,3-dipoles include nitrones, azides, and nitrile oxides. mdpi.comijrpc.com The "push-pull" or donor-acceptor nature of this compound makes it an interesting substrate for such reactions. The electronic nature of both the 1,3-dipole and the dipolarophile governs the regioselectivity and rate of the reaction, as described by frontier molecular orbital (FMO) theory. nih.gov The electron-deficient nature of the maleate double bond suggests it would react readily with electron-rich dipoles.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition (32CA) reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings. uchicago.edunih.gov In the context of this compound, the electron-deficient double bond of the maleate moiety makes it a suitable partner for reaction with three-atom components (TACs) such as nitrones, azomethine ylides, and diazoalkanes. uchicago.edu The reactivity in these cycloadditions is governed by the electronic properties of both the maleate derivative and the TAC.

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms and selectivity of 32CA reactions involving dimethyl maleate and various TACs. scielo.org.mxresearchgate.net For instance, the reaction between a nitrone and dimethyl maleate is characterized as a zwitterionic-type (zw-type) 32CA reaction. researchgate.net The polarity of the reaction, influenced by the nucleophilic character of the TAC and the electrophilic character of the dimethyl maleate, plays a critical role in the reaction mechanism and stereoselectivity. researchgate.net

The global electron density transfer (GEDT) at the transition state (TS) indicates the polar nature of the reaction. nih.gov For example, in the reaction of N-methyl-C-3-bromophenyl-nitrone with dimethyl maleate, the strong electrophilic character of the maleate and the high nucleophilic character of the nitrone accelerate the reaction. researchgate.net Such reactions can proceed through two stereoisomeric pathways, endo and exo, leading to different cycloadducts. scielo.org.mx The activation enthalpies for these pathways are influenced by the polarity of the reaction. researchgate.net

A Bonding Evolution Theory (BET) analysis of similar 32CA reactions indicates that the formation of new covalent bonds does not typically begin in the transition states but rather through the coupling of pseudoradical centers. nih.gov The reactions are often irreversible and exothermic. nih.gov

Table 1: Theoretical Data for the [3+2] Cycloaddition Reaction of N-methyl-C-3-bromophenyl-nitrone with Dimethyl Maleate scielo.org.mx
PathwayRelative Gibbs Free Energy (ΔG, kJ mol⁻¹)Activation Enthalpy (kJ mol⁻¹)Reaction Character
Exo-36.7234.04Kinetic Control, Irreversible
Endo-69.9538.37Kinetic Control, Irreversible

Diels-Alder Reactions with Related Maleate Derivatives

The carbon-carbon double bond in the maleate core of this compound allows it to act as a dienophile in [4+2] cycloaddition, or Diels-Alder, reactions. The versatility and simplicity of this reaction make it a fundamental tool in organic chemistry for forming six-membered rings. mdpi.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, such as the two ester functionalities in the maleate structure.

Diels-Alder reactions involving furan (B31954) derivatives as the diene and maleimides (which are structurally related to maleates) as the dienophile have been studied extensively. tudelft.nlrsc.org These reactions are often chemoselective and can proceed under mild conditions. tudelft.nl However, the reaction can be subject to thermodynamic equilibrium, and the resulting adducts may undergo a retro-Diels-Alder reaction. tudelft.nl The substitution pattern on the furan diene is known to strongly modulate reactivity. tudelft.nl

In reactions between 2-methylfuran (B129897) and dimethyl maleate, Lewis acids like hafnium tetrachloride (HfCl₄) have been used as catalysts to promote cycloaddition, yielding products with high endo-selectivity at low temperatures. nih.gov Generally, in furan/alkene cycloadditions, the exo isomer is thermodynamically more stable and is favored at higher temperatures, while the endo isomer is the kinetically preferred product. nih.gov The use of catalysts and variation of reaction conditions such as temperature and solvent can be employed to control the regio- and diastereoselectivity of the Diels-Alder reaction. mdpi.comnih.gov

Table 2: Examples of Diels-Alder Reactions with Maleate/Maleimide (B117702) Derivatives
DieneDienophileConditionsKey FindingReference
2,5-DimethylfuranN-phenylmaleimide-Forms exo-adduct. researchgate.net
ThiopheneN-phenylmaleimideAlCl₃, RT, 4 daysHighly stereoselective, favoring the exo form. mdpi.com
2-MethylfuranDimethyl maleateHfCl₄, low temp.High endo-selectivity. nih.gov
FurfuralMaleimideAqueous mediumReaction driven by exergonic hydration of the adduct. tudelft.nl

Reactivity of the p-Nitrophenylamino Group

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (—NO₂) attached to the phenyl ring in the p-nitrophenylamino moiety has a profound influence on the aromatic system's reactivity. As a powerful electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). nih.govrutgers.edu This deactivation occurs through both a strong resonance effect and an inductive effect, which pull electron density out of the aromatic ring. youtube.com

The resonance structures of nitrobenzene (B124822) show that positive charges are delocalized onto the ortho and para positions of the ring. youtube.com This increased positive character at the ortho and para carbons repels incoming electrophiles. youtube.com Consequently, electrophilic attack is directed primarily to the meta position, which is less deactivated. nih.govrutgers.edu Therefore, the nitro group is known as a deactivating, meta-directing group. rutgers.eduyoutube.com For instance, the nitration of nitrobenzene is approximately 100,000 times slower than the nitration of benzene and predominantly yields the meta-dinitrobenzene product. rutgers.edu

Conversely, the strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (NAS), particularly when other leaving groups are present at the ortho or para positions. numberanalytics.comnumberanalytics.com The nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism of NAS. nih.govnumberanalytics.com

Table 3: Effect of the Nitro Group on Aromatic Reactivity
Reaction TypeEffect of Nitro GroupMechanismDirecting InfluenceReference
Electrophilic Aromatic Substitution (EAS)Strongly DeactivatingInductive and resonance electron withdrawal.Meta-directing nih.govrutgers.eduyoutube.com
Nucleophilic Aromatic Substitution (NAS)ActivatingStabilization of the Meisenheimer complex.Ortho, Para-directing numberanalytics.comnumberanalytics.com

Transformations of the Amine Functionality

The primary transformations involving the p-nitrophenylamino group center on the chemical modification of both the nitro and the amine functionalities. The most significant reaction of the nitro group is its reduction to a primary amine (—NH₂). This conversion is a cornerstone of synthetic organic chemistry as it transforms an electron-withdrawing group into a strong electron-donating group, fundamentally altering the reactivity of the aromatic ring. numberanalytics.com Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in concentrated HCl. numberanalytics.comsavemyexams.com

The resulting aminophenyl group is highly activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. savemyexams.com

The amine functionality itself can undergo a variety of transformations. One of the most important reactions is diazotization, which involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). savemyexams.com This reaction converts the amino group into a diazonium salt (—N₂⁺Cl⁻). Aryl diazonium salts are versatile synthetic intermediates that can be replaced by a wide range of functional groups (e.g., —OH, —F, —Cl, —Br, —I, —CN) through Sandmeyer and related reactions.

Furthermore, the amine group can be oxidized. While the oxidation of primary amines can be complex and lead to various products, specific reagents can selectively convert anilines to other functionalities. mdpi.com For instance, under certain conditions, the amino group can be oxidized back to a nitroso or nitro compound. mdpi.com The amine can also be acylated to form amides, which is often done to protect the amine group or to moderate its activating effect during subsequent electrophilic substitutions.

Advanced Mechanistic Investigations Via Spectroscopic and Analytical Research Methodologies

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis

Multidimensional NMR spectroscopy serves as a powerful, non-invasive tool for the detailed structural and dynamic characterization of molecules in solution. For Dimethyl [p-nitrophenylamino]maleate, which can be classified as a "push-pull" alkene due to the electron-donating amino group and electron-withdrawing maleate (B1232345) ester groups, these techniques are particularly insightful for understanding its electronic and conformational properties.

For this compound, a similar intramolecular hydrogen bond is expected. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton and carbon signals and confirming the molecule's connectivity. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the preferred conformation of the molecule, particularly the orientation around the C=C and C-N bonds.

Dynamic NMR (DNMR) spectroscopy could be employed to study the rotational barriers around the C-N and C=C bonds. In push-pull alkenes, the degree of double-bond character in the central C=C bond is reduced due to charge delocalization, leading to a lower rotational barrier that can often be measured by DNMR. nih.govresearchgate.net

In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions and identifying transient intermediates. cardiff.ac.ukrsc.org The formation of this compound likely proceeds through the Michael addition of p-nitroaniline to dimethyl acetylenedicarboxylate (B1228247). In situ ¹H NMR could be used to follow the consumption of the starting materials and the appearance of the final product.

By monitoring the reaction in real-time within an NMR tube, it might be possible to detect the presence of any reaction intermediates. For instance, in related reactions, the initial formation of a zwitterionic intermediate has been proposed. uni-muenchen.de While often short-lived, under certain conditions (e.g., low temperature), such species might be observable by in situ NMR, providing direct evidence for the reaction mechanism.

The following table illustrates hypothetical ¹H NMR data for the reactants and the final product, which would be monitored during an in situ study.

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (ppm)
p-NitroanilineAromatic Protons6.7-8.2
Amino Protons~4.0-5.0 (broad)
Dimethyl acetylenedicarboxylateMethyl Protons~3.8
This compoundOlefinic Proton~5.0-6.0
Methyl Protons~3.7 and ~3.8
Aromatic Protons~7.0-8.3
NH Proton>10 (potentially broad)

Note: The chemical shifts are estimates based on related structures and are subject to solvent effects and the specific electronic environment.

Proton transfer is a fundamental chemical process, and its dynamics can be investigated using NMR spectroscopy. nih.gov For this compound, two key proton transfer processes can be envisaged: intermolecular proton exchange of the N-H proton with the solvent or other species, and a potential intramolecular proton transfer from the nitrogen to one of the carbonyl oxygens, leading to a tautomeric form.

NMR techniques such as saturation transfer or line-shape analysis can be used to measure the rates of proton exchange. researchgate.net The rate of exchange of the N-H proton can be influenced by factors such as temperature, solvent, and the presence of acid or base catalysts. In enaminones, the rate of acid-catalyzed N-H proton exchange has been studied, revealing the influence of steric, solvent, electronic, and hydrogen bonding effects. researchgate.net

While a stable keto-enol type tautomerism involving proton transfer to a carbonyl oxygen is less likely to be the dominant species, the dynamics of this process could be investigated. The presence of the electron-withdrawing p-nitrophenyl group and the ester functionalities will influence the acidity of the N-H proton and the basicity of the carbonyl oxygens, thereby affecting the thermodynamics and kinetics of any proton transfer event.

Vibrational Spectroscopy for Probing Reaction Progress and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Real-time monitoring of chemical reactions using in-situ FTIR spectroscopy is a powerful process analytical technology. For the synthesis of this compound, one could monitor the disappearance of the characteristic vibrational bands of the reactants and the appearance of the product bands.

Key vibrational modes that could be monitored include:

N-H stretching vibrations of p-nitroaniline (typically around 3300-3500 cm⁻¹).

C≡C stretching vibration of dimethyl acetylenedicarboxylate (which may be weak or absent in the IR spectrum due to symmetry, but potentially observable in the Raman spectrum).

C=O stretching vibrations of the ester groups (around 1700-1750 cm⁻¹).

C=C stretching vibration of the enamine product (typically in the range of 1600-1650 cm⁻¹). nih.gov

N-O stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).

By tracking the intensity of these bands over time, kinetic data for the reaction can be obtained.

FTIR spectroscopy is particularly sensitive to hydrogen bonding. youtube.com The formation of an intramolecular hydrogen bond in this compound between the N-H group and a carbonyl oxygen of the maleate moiety is expected to cause a significant red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration band. acs.org In the absence of hydrogen bonding, a free N-H stretch would be expected around 3400 cm⁻¹. acs.org The presence of a strong intramolecular hydrogen bond could shift this band to below 3000 cm⁻¹. acs.org

The position and shape of the C=O stretching band can also be affected by hydrogen bonding. The carbonyl group involved in the hydrogen bond will exhibit a lower stretching frequency compared to the non-hydrogen-bonded carbonyl group. This may result in two distinct C=O stretching bands or a broadened, asymmetric band.

The table below summarizes the expected IR absorption bands for this compound, with an emphasis on those involved in hydrogen bonding.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch2600-3200Broad and red-shifted due to strong intramolecular hydrogen bonding. acs.org
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000From the methyl groups of the esters.
C=O Stretch1680-1740Potentially two bands or a broadened band due to one hydrogen-bonded and one non-hydrogen-bonded carbonyl.
C=C Stretch1600-1650Characteristic of the enamine double bond. nih.gov
N-O Stretch (asymmetric)1500-1550
N-O Stretch (symmetric)1300-1370

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) would induce fragmentation, providing structural information.

While a specific mass spectrum for this compound is not available in the provided search results, the fragmentation of related enaminones and aromatic amines can be used to predict its fragmentation pathways. nih.gov For protonated enaminones, common fragmentation pathways involve cleavage of the amide-like bond and losses related to the substituents. nih.gov For aromatic amines, fragmentation often involves the loss of small neutral molecules from the aromatic ring system.

A plausible fragmentation pathway for protonated this compound could involve:

Loss of methanol (B129727) (CH₃OH) from one of the ester groups.

Cleavage of the C-N bond between the maleate moiety and the nitrophenylamino group.

Fragmentation of the p-nitrophenyl group , potentially involving the loss of NO₂ or other small neutral fragments.

The following table outlines potential key fragments and their corresponding mass-to-charge ratios (m/z) that might be observed in the ESI-MS/MS spectrum of this compound (exact mass: C₁₂H₁₂N₂O₆ = 280.0695).

Fragment IonProposed StructureExpected m/z (monoisotopic)
[M+H]⁺C₁₂H₁₃N₂O₆⁺281.0773
[M+H - CH₃OH]⁺C₁₁H₉N₂O₅⁺249.0511
[M+H - COOCH₃]⁺C₁₀H₁₀N₂O₄⁺222.0641
[p-nitrophenylamino]⁺C₆H₆N₂O₂⁺138.0429
[p-nitrophenyl]⁺C₆H₄NO₂⁺122.0242

Note: These are predicted fragments and their observation would depend on the specific conditions of the mass spectrometry experiment.

Tandem Mass Spectrometry for Structural Elucidation of Minor Products

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. In the context of this compound, this methodology is invaluable for identifying and characterizing minor products that may arise from synthesis, degradation, or metabolic pathways. The process involves selecting the molecular ion ([M+H]⁺ or M⁺˙) of an impurity or minor product in the first stage of the mass spectrometer, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions in the second stage.

The fragmentation pattern provides a fingerprint that allows for structural elucidation. For a compound like this compound, the fragmentation is predictable based on its functional groups: a nitroaromatic system, a secondary amine linkage, and two methyl ester groups. Common fragmentation pathways would include:

Loss of Nitro Group: Cleavage of the C-NO₂ bond, often observed as losses of NO (30 Da) or NO₂ (46 Da).

Amine and Ester Cleavage: Fragmentation around the maleate core, including α-cleavage adjacent to the amine nitrogen and loss of methoxy (B1213986) (˙OCH₃, 31 Da) or carbomethoxy (˙COOCH₃, 59 Da) radicals from the ester groups. miamioh.edu

McLafferty Rearrangement: While less likely for this specific structure, related rearrangements could occur in side-chain products.

Cleavage of the Maleate Ring: Scission of the carbon-carbon double bond or the ester linkages.

By analyzing the mass-to-charge (m/z) ratios of these fragments, a detailed picture of a minor product's structure can be assembled, confirming its identity or revealing unexpected reaction pathways. nih.gov

Table 1: Plausible Mass Spectrometry Fragmentation Patterns for this compound (Molecular Weight: 280.24 g/mol)
Precursor Ion (m/z)Proposed Fragment LossProduct Ion (m/z)Interpretation
281.08 ([M+H]⁺)NO₂ (46 Da)235.08Loss of the nitro group
281.08 ([M+H]⁺)CH₃OH (32 Da)249.06Loss of methanol from an ester group
281.08 ([M+H]⁺)˙COOCH₃ (59 Da)222.05Cleavage and loss of a carbomethoxy radical
235.08CO (28 Da)207.08Carbon monoxide loss from an ester following initial fragmentation

Ultraviolet-Visible Spectroscopy for Electronic Transition Studies and Reaction Kinetics

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net For this compound, the spectrum is dominated by its extensive chromophore, which includes the p-nitrophenyl group conjugated with the amino linker and the maleate double bond. This extended π-system gives rise to characteristic electronic transitions. libretexts.org

The principal transitions expected for this molecule are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The extended conjugation shifts these absorptions to longer wavelengths (bathochromic shift) compared to the individual components. For example, benzene (B151609) exhibits a π → π* transition at 255 nm, but the extended system in this compound would be expected at a significantly longer wavelength, likely in the 350-450 nm range. wikipedia.org

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the amine nitrogen or the oxygens of the nitro and ester groups) to a π* antibonding orbital. youtube.com These transitions typically occur at longer wavelengths than the most intense π → π* transitions but have a much lower molar absorptivity. youtube.com

The position of the absorption maximum (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. wikipedia.orgnih.gov For molecules like p-nitroaniline, a related chromophore, a shift to longer wavelengths (red shift) is observed in more polar solvents due to the stabilization of the more polar excited state. nih.gov

UV-Vis spectroscopy is also a primary tool for studying reaction kinetics. By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the rate of the reaction can be determined. researchgate.net For example, in a reaction involving the modification of the nitro group or the double bond of this compound, the conjugation would be altered, leading to a significant change in the UV-Vis spectrum. This change allows for the calculation of reaction rates, rate constants, and activation parameters. cetjournal.itmdpi.com

Table 2: Expected Electronic Transitions for this compound
Transition TypeInvolved OrbitalsExpected Wavelength RegionRelative Intensity
π → πHOMO (π) to LUMO (π)350 - 450 nmHigh (Strong)
n → πNon-bonding (N, O) to LUMO (π)> 400 nmLow (Weak)

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular and supramolecular structure. Although a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, allows for an informed discussion of the expected findings. mdpi.com

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds, which can reveal details about bond order and electronic delocalization. For instance, the C-N bond linking the phenyl ring and the maleate group would indicate the degree of conjugation.

Molecular Conformation: The dihedral angles between the plane of the p-nitrophenyl ring and the maleate moiety would be defined, revealing the molecule's preferred conformation in the solid state.

Supramolecular Interactions: The analysis would elucidate the network of intermolecular forces that govern the crystal packing. This includes hydrogen bonds (e.g., from the N-H group to a nitro or ester oxygen of a neighboring molecule), π-π stacking interactions between aromatic rings, and weaker C-H···O interactions. These interactions are crucial in dictating the physical properties of the solid material. niscpr.res.in

Table 3: Illustrative Crystallographic Data for a Related Nitroaromatic Compound (N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide) mdpi.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)
Volume (ų)1134.41(14)
Note: Data is for an analogous compound to illustrate typical parameters determined by X-ray crystallography.

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. allfordrugs.com These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. Molecules like this compound, which possess conformational flexibility (rotation around the C-N bonds) and multiple hydrogen bond donors and acceptors (N-H, C=O, NO₂), are highly likely to exhibit polymorphism.

A prominent example of polymorphism in a related class of compounds is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as "ROY," which is famous for having numerous polymorphs of different colors (red, orange, yellow). researchgate.net The different crystal packing arrangements and molecular conformations in ROY's polymorphs directly influence its electronic structure and, consequently, its color. researchgate.net

Crystal engineering studies for this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, cooling rates) to deliberately isolate different polymorphic forms. These forms would then be characterized using techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique crystal lattices through their distinct diffraction patterns.

Differential Scanning Calorimetry (DSC): To determine the melting points and thermodynamic relationships (e.g., monotropic or enantiotropic) between different polymorphs.

Spectroscopy (FTIR, Raman): To detect subtle differences in vibrational modes that arise from different molecular conformations and intermolecular interactions in each polymorph.

Understanding and controlling polymorphism is critical as the appearance of an unexpected, less stable, or less soluble polymorph can significantly impact the material's performance and consistency.

Electron Paramagnetic Resonance Spectroscopy for Radical Pathway Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov This makes it an indispensable tool for investigating reaction mechanisms that involve radical intermediates.

For this compound, the nitroaromatic moiety is a key functional group that can participate in radical reactions. For instance, one-electron reduction of the nitro group can form a nitro radical anion. This species would be EPR-active, and its spectrum would provide structural information through hyperfine coupling—the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group, ¹⁴N of the amine, and ¹H of the aromatic ring). The resulting splitting pattern and coupling constants are characteristic of the radical's structure and electron distribution.

EPR is often used with a technique called spin trapping. Because many radical intermediates are too short-lived to be detected directly, a "spin trap" molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) is added to the reaction mixture. nih.gov The transient radical reacts with the spin trap to form a much more stable radical adduct, which can then be readily detected and characterized by EPR. researchgate.net The hyperfine coupling constants of the spin adduct are diagnostic of the original, trapped radical, allowing for its identification. nih.gov This methodology could be employed to investigate, for example, radical-mediated degradation pathways or photochemical reactions of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for determining the electronic structure of molecules. It is particularly effective for calculating ground-state properties by modeling electron correlation based on the electron density.

For a molecule like this compound, DFT calculations would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Determine Reactivity Descriptors: Use the HOMO and LUMO energies to calculate global reactivity descriptors such as chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). These indices help in predicting how the molecule will interact with other chemical species. nih.gov

In studies of related molecules, such as derivatives of allyl mercaptan, DFT at the B3LYP/cc-pVQZ level has been used to determine these descriptors, revealing how different functional groups influence reactivity. nih.gov For instance, analysis of various p-nitroaniline derivatives has shown that electron-donating groups tend to reduce the HOMO-LUMO energy gap, while electron-withdrawing groups increase it. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for an Analogous Compound This table is illustrative and based on typical values obtained for similar aromatic amine derivatives.

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--2.1
Energy GapΔEELUMO - EHOMO4.4
Ionization PotentialIP-EHOMO6.5
Electron AffinityEA-ELUMO2.1
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.3
Chemical Hardnessη(ELUMO - EHOMO) / 22.2
Electrophilicity Indexωμ2 / (2η)4.20

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energy calculations.

These high-accuracy methods would be crucial for:

Benchmarking DFT Results: Validating the energies and geometries obtained from more cost-effective DFT functionals.

Calculating Precise Energetics: Determining highly accurate reaction enthalpies, activation energies, and gas-phase basicities. osti.gov

Simulating Spectroscopic Properties: Predicting electronic absorption spectra with greater precision. For example, the second-order algebraic diagrammatic construction (ADC(2)) ab initio method has been successfully used to investigate the gas-phase electronic absorption spectra of p-nitroaniline derivatives. nih.gov

A study on substituted malonamides used ab initio Hartree-Fock calculations with the 6-31G* basis set to determine gas-phase basicities, finding good agreement with experimental values. osti.gov Such an approach could be used for this compound to precisely quantify the basicity of the amino and carbonyl groups.

Mechanistic Pathway Elucidation through Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org It postulates that reactants are in equilibrium with an activated complex, known as the transition state, which represents the highest point on the energy profile along the reaction coordinate. britannica.comlibretexts.org

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can identify the minimum energy pathway a reaction is likely to follow, connecting reactants and products through transition states. sciepub.com

For this compound, a key reaction to study would be the cis-trans isomerization around the carbon-carbon double bond of the maleate moiety. Computational studies on the isomerization of maleic acid to fumaric acid have extensively mapped this process. researchgate.net These studies show that the reaction proceeds through a transition state where the π-bond is broken, allowing rotation. The energy difference between the reactants and the transition state defines the activation energy of the reaction. researchgate.netnih.gov A similar PES mapping for this compound would reveal the energy barrier for its isomerization and how the p-nitrophenylamino substituent influences this barrier.

The structure of this compound is characteristic of a "push-pull" system, where the electron-donating amino group (-NH-) "pushes" electron density across the π-system to the electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups. This internal electronic communication is known as intramolecular charge transfer (ICT). chemrxiv.org

Computational analysis is essential for quantifying this effect.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial atomic charges on each atom in both the ground and excited states, revealing the extent and direction of charge transfer upon electronic excitation.

Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides a clear picture of charge transfer. For D-π-A systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is localized on the acceptor. The HOMO→LUMO transition, therefore, corresponds directly to the ICT process. researchgate.net

Studies on the prototypical push-pull molecule, p-nitroaniline, have shown that the first electronic absorption band is dominated by an ICT transition from the amino and benzene ring to the nitro group. chemrxiv.org The amount of charge transferred increases with solvent polarity, shifting the absorption to longer wavelengths (a redshift). chemrxiv.org A similar analysis for this compound would characterize its ICT properties, which are crucial for applications in nonlinear optics and dye technologies.

Table 2: Illustrative Charge Transfer Analysis for a D-π-A Molecule (p-Nitroaniline) in Different Solvents Data adapted from studies on p-nitroaniline, demonstrating the effect of solvent polarity on intramolecular charge transfer (NCT) to the nitro group. chemrxiv.org

SolventDielectric ConstantCharge Transferred (q(NCT) in e)
Gas Phase1.00.388
Cyclohexane2.00.404
Toluene2.40.407
Acetone20.70.429
Acetonitrile37.50.431
Water78.40.432

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful tool for studying the explicit interactions of a molecule with its environment over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvent structuring, and dynamic processes. nih.gov

For this compound, MD simulations would be invaluable for:

Analyzing Solvation Shells: Simulating the compound in a box of explicit solvent molecules (e.g., water, DMSO) to understand how solvent molecules arrange around the solute. This is particularly important for understanding hydrogen bonding between water and the carbonyl or nitro groups.

Studying Conformational Dynamics: The bonds connecting the phenyl ring and the maleate group can rotate, leading to different conformations. MD simulations can track these rotations over time, revealing the preferred conformations in solution and the energy barriers between them.

Investigating Aggregation: At higher concentrations, molecules may self-associate. MD simulations can predict whether such aggregation is favorable and characterize the structure of dimers or larger clusters. Studies on maleate salts of drug-like compounds have successfully used MD to describe the initial stages of association and cocrystal formation in aqueous solutions. mdpi.comnih.gov

An in-depth analysis of this compound, a push-pull olefin, reveals significant insights through theoretical and computational chemistry. These studies focus on the molecule's electronic structure and reactivity, providing a framework for understanding its chemical behavior. The inherent characteristics of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group, create a polarized π-electron system, making it a subject of interest for computational analysis.

Role As a Building Block and in Advanced Chemical Applications Research

Precursor in Heterocyclic Compound Synthesis

The unique electronic and structural features of dimethyl [p-nitrophenylamino]maleate make it a subject of interest in the synthesis of heterocyclic compounds. The presence of both nucleophilic (amino group) and electrophilic (ester groups) centers, along with the potential for the maleate (B1232345) double bond to participate in cycloaddition reactions, provides multiple avenues for constructing cyclic structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrrolidines, pyridines)

While the direct conversion of this compound to simple pyrrolidines and pyridines is not extensively documented in readily available literature, its structural motifs are analogous to precursors used in established synthetic routes for nitrogen-containing heterocycles. For instance, substituted maleates and related enamines are known to participate in Michael additions and subsequent cyclizations to form pyrrolidine (B122466) rings. Similarly, the carbon framework of the maleate can, in principle, be incorporated into pyridine (B92270) rings through various condensation and cycloaddition strategies. Research in this area would likely involve the strategic activation of the double bond or the ester functionalities to facilitate intramolecular or intermolecular cyclization reactions.

Ring-Opening and Ring-Closing Reactions

The chemical structure of this compound is amenable to various ring-opening and ring-closing reactions, which are fundamental transformations in the synthesis of complex molecules. For example, the ester groups can be hydrolyzed or reduced, leading to intermediates that can undergo intramolecular condensation to form lactams or other heterocyclic systems. The double bond can also participate in ring-closing metathesis (RCM) if appropriate olefinic side chains are introduced, a powerful technique for the formation of various ring sizes. Conversely, if incorporated into a larger ring system, the double bond could be a site for ring-opening metathesis polymerization (ROMP) or other cleavage reactions.

Monomer and Polymer Research in Materials Science

The presence of a polymerizable double bond in this compound makes it a functional monomer for the synthesis of novel polymers. The p-nitrophenylamino substituent can impart specific properties, such as charge-transfer characteristics, nonlinear optical activity, or pH-responsiveness, to the resulting polymeric materials.

Copolymers and Functionalized Polymeric Architectures

This compound can be copolymerized with other vinyl monomers to create a wide range of functionalized polymeric architectures. The reactivity of the maleate double bond allows for its incorporation into polymer chains via free-radical or controlled radical polymerization techniques. By varying the comonomer, the properties of the resulting copolymer, such as solubility, thermal stability, and mechanical strength, can be tailored. The p-nitrophenylamino group serves as a functional handle that can be further modified post-polymerization to introduce other functionalities or to tune the electronic properties of the polymer.

A related compound, N-[(4-nitro phenyl) amino] maleimide (B117702), has been studied for its free radical homopolymerization and copolymerization with methyl acrylate, indicating the potential for maleimide and maleate derivatives with similar substituents to form functional polymers.

Hydrogel and Nanomaterial Synthesis from Maleate Derivatives

Derivatives of maleic acid and its esters are known to be useful in the synthesis of hydrogels and nanomaterials. While specific research on hydrogels derived directly from this compound is not prominent, the general principles of hydrogel formation can be applied. For instance, the ester groups could be hydrolyzed to carboxylic acids, which can then be cross-linked through the introduction of a cross-linking agent to form a hydrogel network. The p-nitrophenylamino group would be incorporated into the hydrogel structure, potentially imparting pH-sensitive swelling behavior due to the basicity of the amino group and the acidity of the nitroaromatic system.

In the realm of nanomaterials, functional monomers are often used to create nanoparticles with specific surface properties. Emulsion polymerization or nanoprecipitation techniques could potentially be employed to synthesize nanoparticles from this compound, where the p-nitrophenylamino groups would be displayed on the nanoparticle surface, influencing their interaction with other molecules and surfaces.

Advanced Functional Material Precursors (Excluding Biomedicine or Drug-Specific Uses)

The electronic properties of the p-nitrophenylamino group suggest that this compound could serve as a precursor for advanced functional materials with applications in optics and electronics. The combination of the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" system, which is a common design motif for molecules with nonlinear optical (NLO) properties. Polymers incorporating this monomer could exhibit second-order or third-order NLO effects, making them potentially useful for applications such as frequency doubling or optical switching.

Furthermore, the charge-transfer characteristics of the p-nitrophenylamino group could be exploited in the design of organic semiconductors or photorefractive materials. By incorporating this monomer into a conjugated polymer backbone or as a pendant group, it may be possible to influence the charge transport properties of the material.

Below is a table summarizing the potential applications based on the functional groups of this compound.

Functional GroupPotential ApplicationResearch Area
Maleate Double BondPolymerization, CycloadditionMaterials Science, Organic Synthesis
Ester GroupsHydrolysis, Reduction, Cross-linkingPolymer Chemistry, Supramolecular Chemistry
p-Nitrophenylamino GroupNonlinear Optics, Charge-TransferMaterials Science, Physical Organic Chemistry

Organic Redox-Active Material Scaffolds

This compound is classified as a push-pull alkene. researchgate.netresearchgate.net This class of molecules features an electron-donating group on one side of a carbon-carbon double bond and an electron-accepting group on the other. researchgate.netresearchgate.net This arrangement leads to a polarized π-electron system, resulting in unique optical and electronic properties. beilstein-journals.org In the case of this compound, the p-nitrophenylamino group acts as the electron donor, while the two methoxycarbonyl groups serve as electron acceptors.

The inherent electronic structure of push-pull chromophores allows for tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.org This tunability is crucial for the design of organic redox-active materials, which are integral to applications like organic solar cells and flow batteries. beilstein-journals.org The redox properties of these molecules can be adjusted by modifying the strength of the donor and acceptor substituents. nih.govacs.org For instance, the occupation numbers of the bonding π orbitals of the central C=C bond can quantitatively describe the acceptor power, while the occupation numbers of the antibonding π* orbital relate to the donor power. acs.org

Research into push-pull systems has demonstrated their potential in photovoltaic devices due to their exceptional redox properties. beilstein-journals.org While direct studies on this compound as a primary redox-active component are not extensively documented, its fundamental structure provides a clear framework for its potential application in this area. The principles governing the redox behavior of push-pull alkenes suggest that this compound could function as a stable redox-active unit within a larger polymeric or molecular scaffold for energy storage or conversion applications.

Ligand or Reagent in Catalysis Research

The structural features of this compound also suggest its utility in the field of catalysis, particularly in the context of transition metal-mediated reactions.

Role in Transition Metal Catalysis

This compound belongs to the β-enaminone class of compounds. β-Enaminones are recognized as highly effective chelating ligands for a variety of transition metals. researchgate.netimpactfactor.org The coordination typically occurs through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group, forming a stable six-membered ring with the metal center. This chelation enhances the stability and modulates the reactivity of the metal catalyst. impactfactor.org

The combination of enamine activation with transition metal catalysis has emerged as a powerful strategy for novel chemical transformations. nih.gov In such systems, the enamine or enaminone ligand can directly participate in the catalytic cycle or act as an ancillary ligand that influences the steric and electronic properties of the metal center. nih.govrsc.org The applications of β-enaminone metal complexes are diverse, including their use as catalysts for olefin polymerization and in the synthesis of various heterocyclic compounds. researchgate.netisnra.net

While specific catalytic activities involving this compound as a ligand are not extensively detailed in the literature, its structural analogy to other well-studied β-enaminone ligands provides a strong basis for its potential role. The electronic properties conferred by the p-nitrophenyl and maleate moieties could influence the catalytic behavior of a coordinated metal, potentially leading to unique selectivity or reactivity in C-H functionalization, cross-coupling, or annulation reactions. rsc.org The field continues to explore novel β-enaminone structures, and compounds like this compound represent a promising, yet underexplored, area of investigation for the development of new catalytic systems. isnra.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of Dimethyl [p-nitrophenylamino]maleate can be envisioned through the aza-Michael addition of p-nitroaniline to dimethyl acetylenedicarboxylate (B1228247) or dimethyl maleate (B1232345). researchgate.net Future research should focus on optimizing this reaction by exploring a variety of catalytic systems to enhance yield, selectivity, and reaction conditions.

Potential Catalytic Approaches:

Lewis Acid Catalysis: Investigating a range of Lewis acids could facilitate the conjugate addition by activating the maleate system towards nucleophilic attack.

Brønsted Acid Catalysis: The use of Brønsted acids may enhance the electrophilicity of the maleate and promote the reaction.

Organocatalysis: Chiral organocatalysts could be employed to achieve an asymmetric synthesis, yielding enantiomerically enriched products.

Transition Metal Catalysis: Exploring transition metal complexes could offer alternative pathways with unique reactivity and selectivity profiles.

A systematic study of solvents, temperatures, and catalyst loadings will be crucial in developing an efficient and scalable synthesis.

Catalyst TypePotential CatalystExpected Outcome
Lewis AcidSc(OTf)₃, Yb(OTf)₃Activation of the maleate, potentially leading to higher yields.
Brønsted AcidTsOH, H₃PO₄Protonation of the carbonyl, increasing electrophilicity.
OrganocatalystChiral thioureas, Proline derivativesEnantioselective addition, providing access to chiral building blocks.
Transition MetalCu(I), Pd(0) complexesPotentially milder reaction conditions and novel reaction pathways.

Advanced Mechanistic Studies of Complex Transformations

The reactivity of this compound is expected to be rich and varied due to the presence of multiple functional groups. The electron-withdrawing nitro group and the electron-donating amino group, conjugated through the phenyl ring and the double bond, create a push-pull system that can be exploited in various transformations.

Future mechanistic studies should employ a combination of experimental and computational techniques to understand the intricacies of its reactions. Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable insights into reaction pathways. Density Functional Theory (DFT) calculations will be instrumental in mapping potential energy surfaces, identifying transition states, and rationalizing observed selectivities.

Integration of Machine Learning in Computational Predictions

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound and its analogues, ML models can be trained on existing data from related compounds to predict various properties.

Potential Applications of Machine Learning:

Property Prediction: Predicting spectroscopic data (NMR, IR, UV-Vis), solubility, and reactivity.

Reaction Optimization: Developing algorithms to predict optimal reaction conditions for its synthesis and subsequent transformations.

De Novo Design: Designing new analogues with desired electronic and steric properties for specific applications.

The integration of computational screening with experimental validation will accelerate the discovery of new derivatives with tailored functionalities.

Development of Sustainable Synthesis Protocols

In line with the principles of green chemistry, future research should prioritize the development of sustainable synthetic methods for this compound. researchgate.net This involves minimizing waste, using less hazardous reagents, and employing energy-efficient processes.

Key Areas for Sustainable Synthesis:

Solvent Selection: Utilizing greener solvents such as water, ethanol, or supercritical CO₂.

Catalyst Recovery: Employing heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption.

Investigation of Solid-State Reactivity and Transformations

The solid-state behavior of this compound presents another interesting avenue for research. The presence of polar functional groups suggests the possibility of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which could lead to unique crystal packing arrangements.

Investigating the solid-state reactivity, potentially triggered by heat or light (photochemistry), could lead to novel transformations that are not observed in solution. Techniques like single-crystal X-ray diffraction will be essential to correlate the crystal structure with the observed solid-state reactivity.

Design of Structurally Related Analogs for Comparative Research

The systematic design and synthesis of structurally related analogues will be crucial for establishing structure-property and structure-reactivity relationships. By modifying the substituents on the phenyl ring, the ester groups, and the amino nitrogen, a library of compounds can be generated for comparative studies.

Table of Proposed Analogues and Research Focus:

Analogue NameStructural ModificationResearch Focus
Dimethyl [p-aminophenylamino]maleateReduction of the nitro group to an amino groupInvestigating the effect of a strong electron-donating group on reactivity.
Diethyl [p-nitrophenylamino]maleateChanging the ester from methyl to ethylStudying the influence of steric bulk on reaction outcomes.
Dimethyl [p-nitrophenyl(methyl)amino]maleateN-methylation of the amino groupProbing the effect of eliminating the N-H bond on reactivity and hydrogen bonding.
Dimethyl [2,4-dinitrophenylamino]maleateAddition of a second nitro groupExamining the impact of increased electron withdrawal on the electronic properties.

These comparative studies will provide a deeper understanding of the electronic and steric factors that govern the behavior of this class of compounds.

Q & A

Q. What are the optimal synthetic routes for Dimethyl [p-nitrophenylamino]maleate, and how can reaction conditions be systematically optimized?

A nucleophilic substitution reaction between p-nitrophenylamine and dimethyl maleate is a common synthetic pathway. Systematic optimization involves using Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst concentration. Computational reaction path searches (e.g., quantum chemical calculations) can predict energy barriers and intermediate stability, narrowing experimental conditions . Statistical methods such as factorial design reduce trial-and-error by identifying critical variables .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions and hydrogen bonding.
  • FT-IR for functional group identification (e.g., maleate ester C=O stretches).
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D structure. Computational methods like DFT can simulate spectra for cross-validation with experimental data .

Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic environments?

Use kinetic studies with controlled variables (e.g., nucleophile concentration, solvent dielectric constant). Employ time-resolved UV-Vis spectroscopy to monitor reaction progress. Computational tools like transition state theory (DFT) model reaction pathways, while DoE identifies dominant factors (e.g., steric effects, electronic contributions) .

Q. What methodologies are recommended to assess the thermodynamic stability of this compound?

Combine experimental calorimetry (e.g., DSC for melting points) with computational enthalpy calculations (ΔfH°). Solubility studies in varying solvents provide Gibbs free energy insights. Compare results with NIST-standardized thermodynamic data .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and guide the synthesis of derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments to predict reactivity. For example, electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the maleate core. Virtual screening of derivatives accelerates synthetic prioritization .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational simulations?

Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Validate using multiple spectroscopic methods (e.g., Raman vs. IR) and benchmark against known analogs. Iterative feedback between theory and experiment refines models .

Q. How can researchers optimize catalytic systems for asymmetric reactions involving this compound?

High-throughput screening of chiral catalysts (e.g., organocatalysts, metal-ligand complexes) coupled with DoE identifies enantioselectivity drivers. In situ spectroscopic monitoring (e.g., circular dichroism) tracks stereochemical outcomes. Machine learning models trained on reaction databases predict optimal catalysts .

Q. What advanced methods analyze reaction mechanisms involving this compound in multi-step syntheses?

Isotopic labeling (e.g., ¹⁵N or ¹³C) traces atom migration pathways. Transient kinetics (stopped-flow techniques) capture intermediates. Hybrid QM/MM simulations model solvent effects and transition states, while MS/MS fragmentation maps mechanistic steps .

Q. How do researchers address instability issues during storage or synthesis of this compound?

Stability studies under varying conditions (pH, light, humidity) identify degradation pathways. Use inert atmospheres (N₂/Ar) and stabilizers (e.g., radical scavengers) during synthesis. Real-time monitoring via PAT (Process Analytical Technology) ensures quality control .

Q. What integrative approaches reconcile discrepancies in published data on this compound’s reactivity?

Conduct meta-analyses of literature data, focusing on methodological differences (e.g., solvent purity, instrument calibration). Reproduce key studies with controlled variables. Computational reproducibility frameworks (e.g., shared quantum chemistry input files) standardize comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.